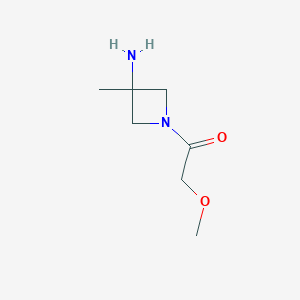

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one

Overview

Description

1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one, or AMME for short, is a synthetic compound of particular interest to the scientific community due to its potential applications in research and development. AMME is an azetidine-based molecule that has been studied for its potential to act as a chiral building block in organic synthesis, as a useful reagent in organic synthesis, and as a pharmacological agent.

Scientific Research Applications

Pharmacokinetics and Dosage Recommendations

The compound, studied under different names and structures, has been extensively researched for its pharmacokinetic properties and dosage recommendations, particularly in the context of renal failure and impaired renal function. These studies provide insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profiles, crucial for determining appropriate dosing regimens. For instance, the research on carumonam and Cefmenoxime highlights the significance of understanding pharmacokinetics in varying degrees of renal function, aiding in the formulation of dosage guidelines for patients with renal impairments (Koeppe et al., 1987), (Höffler & Koeppe, 1983).

Pharmacodynamic Interactions and Metabolism

Investigations into the pharmacodynamic interactions and metabolism of related compounds have revealed how they interact with other drugs, their metabolic pathways, and their effects on the body. This information is critical in predicting drug-drug interactions and understanding the overall drug action mechanism. Research on MDMA and paroxetine interactions, metabolism of BMS-690514, and the pharmacokinetics of pyronaridine in malaria patients are examples of studies delving into these aspects (Farré et al., 2007), (Christopher et al., 2010), (Feng et al., 1987).

Therapeutic Efficacy and Safety

Clinical trials and studies on the therapeutic efficacy and safety of compounds similar to 1-(3-Amino-3-methylazetidin-1-yl)-2-methoxyethan-1-one provide valuable data on their potential as treatment options for various conditions. These studies often focus on dose-limiting toxicities, maximum tolerated doses, and overall patient responses to the treatment. For instance, studies on TZT-1027 and Org 26576 provide insights into their therapeutic potential and safety profiles in treating conditions like advanced solid tumors and ADHD, respectively (de Jonge et al., 2005), (Adler et al., 2012).

properties

IUPAC Name |

1-(3-amino-3-methylazetidin-1-yl)-2-methoxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-7(8)4-9(5-7)6(10)3-11-2/h3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJECXMPDIKQEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

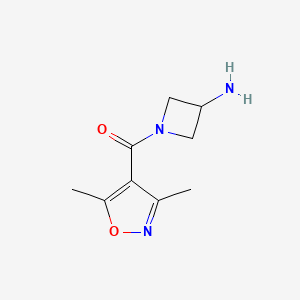

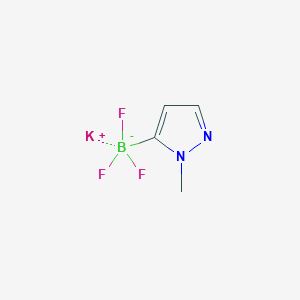

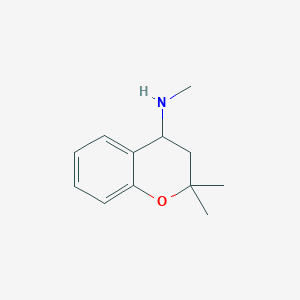

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)

![N-[(4-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1490575.png)

![Potassium trifluoro[3-(2-methoxyethoxy)phenyl]boranuide](/img/structure/B1490576.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1490578.png)

![Ethyl 4-[(3-chloropyrazin-2-yl)amino]butanoate](/img/structure/B1490579.png)

![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)